XRK3F2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

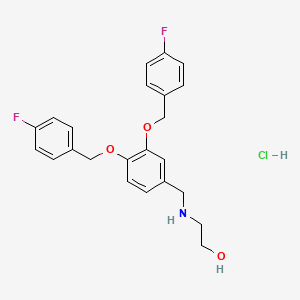

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2NO3.ClH/c24-20-6-1-17(2-7-20)15-28-22-10-5-19(14-26-11-12-27)13-23(22)29-16-18-3-8-21(25)9-4-18;/h1-10,13,26-27H,11-12,14-16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFZPRHMUQRCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)CNCCO)OCC3=CC=C(C=C3)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

XRK3F2: A Technical Guide to a Novel p62-ZZ Domain Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

XRK3F2 is a novel small molecule inhibitor targeting the ZZ domain of the p62/sequestosome-1 (SQSTM1) protein, a critical signaling hub implicated in various cancers, particularly multiple myeloma (MM).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the signaling pathways it modulates. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising therapeutic agent.

p62 plays a multifaceted role in cellular processes, including autophagy, inflammation, and cell survival, primarily through its function as a scaffold protein.[3][4] Its elevated expression in cancer is often associated with resistance to therapy.[5] The ZZ domain of p62 is a key interaction site that regulates downstream signaling pathways, including NF-κB and p38 MAPK, which are crucial for cancer cell growth and the interaction between tumor cells and their microenvironment.[1][6] this compound was developed to specifically bind to this ZZ domain, thereby disrupting these pro-tumorigenic signaling cascades.

Mechanism of Action

This compound functions as a ligand for the p62-ZZ domain. By binding to the arginyl-peptide binding site within the ZZ domain, this compound is thought to trigger a conformational change in p62, leading to its oligomerization. This action disrupts the normal signaling functions of p62.

In the context of multiple myeloma, this compound has been shown to:

-

Inhibit NF-κB and p38 MAPK Signaling: By blocking the p62-ZZ domain, this compound prevents the activation of downstream pathways involving NF-κB and p38 MAPK, which are stimulated by factors in the tumor microenvironment like TNFα and IL-7.[1]

-

Reverse Epigenetic Repression: this compound can reverse the myeloma-induced epigenetic suppression of key genes in bone marrow stromal cells (BMSCs), such as Runx2, a critical transcription factor for osteoblast differentiation. It achieves this by preventing the recruitment of the transcriptional repressor GFI1 and the histone deacetylase HDAC1 to the Runx2 promoter.[1][7]

-

Induce Cancer Cell Death: this compound can induce apoptosis in multiple myeloma cells by activating caspases 3, 7, and 9.[2][8] It has also been shown to induce necroptosis, a form of programmed necrosis.[6][9]

-

Synergize with Proteasome Inhibitors: this compound enhances the anti-myeloma efficacy of proteasome inhibitors like bortezomib and carfilzomib.[5][6][9] When the proteasome is inhibited, cancer cells rely on p62-mediated autophagy for survival; this compound blocks this escape pathway.[5][6]

-

Promote Bone Formation: In preclinical models of multiple myeloma bone disease, this compound has demonstrated the ability to induce new bone formation and remodeling.[1][7]

Quantitative Data

The following tables summarize the quantitative data available for this compound's activity in various cancer cell lines and models.

| Cell Line | Assay Type | IC50 (µM) | Notes | Reference |

| Various Human MM | Cell Viability | 3 - 6 | [5][10] | |

| 5TGM1 (murine MM) | MTT Assay (72h) | 4.35 | [8] |

Table 1: Single Agent Efficacy of this compound

| Cell Lines | Combination Agents | Combination Index (CI) | Interpretation | Reference |

| MM.1S, JJN3, KMS-11 | This compound (5 µM) + Bortezomib (3 nM) | < 1 | Synergy | |

| Various Human MM | This compound + Carfilzomib | 0.4 - 0.6 | Strong Synergy | [5][10] |

Table 2: Synergistic Effects of this compound with Proteasome Inhibitors

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Viability Assays

1. alamarBlue Assay:

-

Cell Seeding: Plate multiple myeloma cells at a desired density in 96-well plates.

-

Treatment: Incubate cells with suboptimal concentrations of this compound and/or a proteasome inhibitor (e.g., bortezomib) for 24 hours. Include vehicle control (DMSO).

-

Assay: Add alamarBlue® reagent to each well according to the manufacturer's protocol.

-

Measurement: Quantify fluorescence or absorbance to determine cell viability relative to the vehicle control.

2. MTT Assay: [8]

-

Cell Seeding: Plate myeloma cell lines in 96-well plates.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for the specified duration (e.g., 48 or 72 hours).

-

Assay: Add MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength to determine cell viability.

Co-culture Experiments

1. Direct Contact Co-culture: [1]

-

Cell Seeding: Culture pre-osteoblastic cells (e.g., MC4) with or without multiple myeloma cells (e.g., 5TGM1) in direct contact for 48 hours under proliferation conditions.

-

Treatment: Include vehicle control or this compound (e.g., 5 µM) in the culture medium.

-

Myeloma Cell Removal: After the co-culture period, remove the myeloma cells by washing.

-

Differentiation: Switch the medium to osteogenic differentiation conditions, with or without this compound.

-

Analysis: Assess osteogenic differentiation markers (e.g., alkaline phosphatase staining, gene expression of Runx2) at various time points.

2. Transwell Co-culture: [1]

-

Setup: Seed pre-osteoblastic cells in the lower chamber of a transwell plate and multiple myeloma cells in the upper insert, preventing direct contact but allowing for the exchange of soluble factors.

-

Treatment and Analysis: Follow a similar treatment and analysis protocol as the direct contact co-culture.

In Vivo Studies

1. Xenograft Mouse Model of Multiple Myeloma: [9][11]

-

Cell Implantation: Inject human multiple myeloma cells (e.g., JJN3) into immunocompromised mice to establish tumors.

-

Tumor Monitoring: Monitor tumor growth by measuring a biomarker, such as human κ light chain in the serum.

-

Treatment: Once tumors are established, administer vehicle, this compound, a proteasome inhibitor, or a combination of both agents via an appropriate route (e.g., intraperitoneal injection).

-

Analysis: At the end of the study, assess tumor burden, bone destruction (e.g., via micro-CT), and markers of cell death (e.g., serum HMGB1).[9][11]

Chromatin Immunoprecipitation (ChIP)

1. ChIP-qPCR Analysis: [1][12]

-

Cell Treatment: Treat pre-osteoblastic cells with or without multiple myeloma cells and/or this compound.

-

Cross-linking: Cross-link proteins to DNA using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies specific to the protein of interest (e.g., GFI1, HDAC1) or a histone mark (e.g., H3K9ac). Use IgG as a non-specific control.

-

DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

-

qPCR: Perform quantitative PCR using primers specific to the promoter region of the target gene (e.g., Runx2) to quantify the enrichment of the protein or histone mark.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's function.

References

- 1. This compound Inhibition of p62-ZZ Domain Signaling Rescues Myeloma-Induced GFI1-Driven Epigenetic Repression of the Runx2 Gene in Pre-osteoblasts to Overcome Differentiation Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. p62 in cancer: signaling adaptor beyond autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. "this compound inhibits p62 signaling and augments myeloma killing by proteaso" by Ellen Trautman, Colin Crean et al. [scholarship.depauw.edu]

- 6. scholarship.depauw.edu [scholarship.depauw.edu]

- 7. Frontiers | this compound Inhibition of p62-ZZ Domain Signaling Rescues Myeloma-Induced GFI1-Driven Epigenetic Repression of the Runx2 Gene in Pre-osteoblasts to Overcome Differentiation Suppression [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacologic targeting of the p62 ZZ domain enhances both anti-tumor and bone-anabolic effects of bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits p62 Signaling and Augments Myeloma Killing by Proteasome Inhibitors [afmr.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibition of p62-ZZ Domain Signaling Rescues Myeloma-Induced GFI1-Driven Epigenetic Repression of the Runx2 Gene in Pre-osteoblasts to Overcome Differentiation Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Unraveling the Role of XRK3F2 in the Epigenetic Control of Runx2

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the methodologies and conceptual frameworks for investigating the function of the novel protein XRK3F2 in the epigenetic regulation of Runx2, a master transcription factor in osteogenesis.

Introduction

Runx2 is a pivotal transcription factor that governs skeletal development by controlling the differentiation of mesenchymal stem cells into osteoblasts. Its expression is meticulously regulated at multiple levels, including through epigenetic modifications. These modifications, such as histone acetylation and methylation, as well as DNA methylation, can alter chromatin structure, thereby influencing the accessibility of the Runx2 gene to the transcriptional machinery. The hypothetical protein this compound is a putative chromatin modulator. This guide delineates a research strategy to elucidate the precise role of this compound in the epigenetic landscape of the Runx2 locus.

Core Hypotheses on this compound Function

We propose that this compound modulates Runx2 expression through one or more of the following mechanisms:

-

Direct Enzymatic Activity: this compound may possess intrinsic histone-modifying capabilities (e.g., as a methyltransferase or acetyltransferase).

-

Recruitment of Epigenetic Modifiers: this compound could act as a scaffold, recruiting other enzymes that add or remove epigenetic marks to the Runx2 promoter and enhancer regions.

-

Interaction with the Transcriptional Machinery: this compound might directly or indirectly interact with components of the basal transcriptional apparatus to either promote or inhibit Runx2 transcription.

Experimental Protocols

A multi-faceted approach is essential to dissect the molecular functions of this compound. Below are detailed protocols for key experiments.

3.1. Chromatin Immunoprecipitation (ChIP) followed by qPCR

-

Objective: To determine if this compound directly binds to the regulatory regions of the Runx2 gene.

-

Methodology:

-

Cell Culture and Cross-linking: Culture osteoprogenitor cells (e.g., MC3T3-E1) to 80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to this compound or a control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Purify the DNA using a standard column purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers designed to amplify specific regions of the Runx2 promoter and a known distal control region.

-

3.2. Co-Immunoprecipitation (Co-IP) and Mass Spectrometry

-

Objective: To identify proteins that interact with this compound.

-

Methodology:

-

Protein Extraction: Lyse cells overexpressing a tagged version of this compound (e.g., FLAG-XRK3F2) with a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the protein lysate with anti-FLAG antibody-conjugated beads.

-

Elution: Elute the bound proteins.

-

SDS-PAGE and Western Blot: Separate the eluted proteins by SDS-PAGE and perform a Western blot to confirm the pull-down of this compound and to test for specific known interacting partners (e.g., HDAC1, p300).

-

Mass Spectrometry: For unbiased discovery of interacting partners, subject the entire eluate to mass spectrometry analysis.

-

3.3. In Vitro Histone Modification Assays

-

Objective: To determine if this compound has direct enzymatic activity on histones.

-

Methodology:

-

Recombinant Protein Expression: Purify recombinant this compound and core histones.

-

Enzymatic Reaction: Incubate recombinant this compound with core histones in the presence of the appropriate cofactor (e.g., S-adenosyl methionine for methylation, Acetyl-CoA for acetylation).

-

Detection: Analyze the reaction products by Western blotting using antibodies specific for various histone modifications (e.g., H3K9ac, H3K27me3).

-

Quantitative Data Summary

The following tables represent hypothetical data from the experiments described above.

Table 1: ChIP-qPCR Analysis of this compound Occupancy at the Runx2 Promoter

| Cell Line | Antibody | Target Locus | Fold Enrichment (vs. IgG) | p-value |

| MC3T3-E1 | Anti-XRK3F2 | Runx2 Promoter | 15.2 | < 0.001 |

| MC3T3-E1 | Anti-XRK3F2 | Distal Control | 1.1 | 0.45 |

| This compound KO | Anti-XRK3F2 | Runx2 Promoter | 1.3 | 0.38 |

Table 2: Effect of this compound Knockdown on Runx2 Expression and Histone Marks

| Condition | Runx2 mRNA (Fold Change) | H3K9ac at Runx2 Promoter (Fold Enrichment) | H3K27me3 at Runx2 Promoter (Fold Enrichment) |

| Control siRNA | 1.00 | 12.5 | 2.1 |

| This compound siRNA | 0.25 | 2.3 | 18.7 |

Visualizations: Pathways and Workflows

Caption: Proposed mechanism of this compound-mediated repression of Runx2.

Caption: Experimental workflow for characterizing this compound function.

Unveiling XRK3F2: A Novel p62-ZZ Domain Ligand for Multiple Myeloma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

XRK3F2 is a novel small molecule that has been identified as a selective ligand for the ZZ domain of the p62/sequestosome-1 (SQSTM1) protein.[1] This interaction inhibits p62-mediated signaling pathways, which are crucial for the survival and proliferation of multiple myeloma (MM) cells, particularly in the context of proteasome inhibitor resistance.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental protocols to inform further research and development.

Discovery and Synthesis

The discovery of this compound emerged from research aimed at targeting the p62-ZZ domain, a critical signaling hub in MM pathobiology.[1][4] Key research was conducted by investigators at Indiana University and the University of Pittsburgh.[5][6] The compound was identified for its ability to bind to the ZZ domain of p62 and disrupt its signaling functions.[2][3]

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it has been reported that the synthesis and purification were carried out by the Chemical Genomics Core Facility at Indiana University School of Medicine.[7]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-((3,4-bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol hydrochloride[8] |

| Molecular Formula | C23H24ClF2NO3[8] |

| Molecular Weight | 435.90 g/mol [8] |

| CAS Number | 2375193-43-2 (HCl salt)[8] |

Mechanism of Action

This compound functions as a ligand for the ZZ domain of p62, a multifunctional scaffold protein.[1] This binding event interferes with key signaling pathways that promote MM cell survival and contribute to the tumor microenvironment.

-

Inhibition of NFκB Signaling: The p62-ZZ domain is crucial for the activation of the NFκB pathway, a well-established driver of MM cell growth and survival.[1] this compound, by binding to the ZZ domain, blocks the activation of NFκB.[1]

-

Induction of Necroptosis: this compound has been shown to induce necroptosis, a form of programmed cell death, in MM cells.[9] This is significant as it can overcome resistance to apoptosis, a common mechanism of drug resistance.

-

Synergy with Proteasome Inhibitors: A key finding is the synergistic activity of this compound with proteasome inhibitors (PIs) such as bortezomib (Btz) and carfilzomib.[1][2] PIs cause an accumulation of misfolded proteins, leading to cellular stress.[2] MM cells can adapt by upregulating p62-mediated autophagy to clear these toxic proteins.[2] this compound blocks this escape mechanism, thereby enhancing the cytotoxic effects of PIs.[1]

-

Effects on the Bone Microenvironment: this compound has demonstrated bone-anabolic effects. It can rescue myeloma-induced suppression of osteoblast differentiation by reversing the epigenetic repression of the Runx2 gene.[4][9] This suggests a dual benefit of targeting MM cells directly and mitigating myeloma-induced bone disease.

Signaling Pathway of this compound in Multiple Myeloma

Caption: Proposed mechanism of this compound action in multiple myeloma.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant in vitro activity against various human multiple myeloma cell lines.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Citation |

| Human MM Cell Lines | Cell Viability | IC50 | 3-6 µM | Induces cell death | [2] |

| MM.1S | Cell Viability | % of Control | 5 µM | ~50% viability | [1] |

| JJN3 | Cell Viability | % of Control | 5 µM | ~60% viability | [1] |

| KMS-11 | Cell Viability | % of Control | 5 µM | ~70% viability | [1] |

| Primary CD138+ Cells | Cell Viability | % of Control | 5 µM | ~55% viability | [1] |

Synergistic Effects with Proteasome Inhibitors

The combination of this compound with proteasome inhibitors has shown strong synergistic effects in killing MM cells.

Table 2: Synergistic Activity of this compound with Proteasome Inhibitors

| Combination | Cell Lines | Assay | Metric | Result | Citation |

| This compound + Bortezomib | MM.1S, JJN3, KMS-11 | Cell Viability | Combination Index (CI) | CI < 1 (Synergy) | [1] |

| This compound + Carfilzomib | Human MM Cell Lines | Chou-Talalay Analysis | Combination Index (CI) | 0.4 to 0.6 (Strong Synergy) | [2] |

In Vivo Efficacy

In a human MM xenograft model, the combination of this compound and bortezomib significantly suppressed tumor growth compared to either agent alone.[9] In a plasmacytoma xenograft model, the combination of this compound and carfilzomib was able to eradicate tumors.[9]

Experimental Protocols

Cell Viability and Apoptosis/Necroptosis Assays

-

Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, JJN3, KMS-11) and primary CD138+ cells from MM patients.[1]

-

Treatment: Cells are treated with varying concentrations of this compound, bortezomib, or the combination for 24-48 hours.[1]

-

Viability Assay: Cell viability is commonly assessed using the alamarBlue assay or MTT assay.[1]

-

Apoptosis/Necroptosis Analysis: Cell death mechanisms can be evaluated by measuring markers of necroptosis, such as lactate dehydrogenase (LDH) release and high mobility group box 1 (HMGB1) protein levels.[1] The use of inhibitors like the pan-caspase inhibitor Q-VD-OPh and the RIP1 kinase inhibitor Necrostatin-1 can help distinguish between apoptosis and necroptosis.[1]

Experimental Workflow for In Vitro Synergy Studies

Caption: A generalized workflow for assessing in vitro synergy.

In Vivo Xenograft Model

-

Animal Model: Immunodeficient mice (e.g., NSG mice) are typically used.[2]

-

Tumor Implantation: Human MM cells (e.g., RPMI-8226) are implanted to form plasmacytomas.[2]

-

Treatment Regimen: Mice are treated with vehicle, this compound alone, a proteasome inhibitor alone, or the combination.[9]

-

Tumor Burden Assessment: Tumor growth is monitored, for instance, by measuring secreted luciferase levels if the MM cells are engineered to express it.[9]

-

Bone Disease Evaluation: The effects on bone destruction and formation can be assessed in models of human MM bone disease.[1]

Future Directions

The preclinical data for this compound are promising, particularly its synergistic activity with proteasome inhibitors.[1][2] Ongoing and future research will likely focus on:

-

Validating the efficacy of the combination therapy in additional xenograft models, especially those that mimic the bone marrow microenvironment.[2]

-

Further elucidation of the molecular mechanisms underlying the synergistic interaction between this compound and proteasome inhibitors.

-

Pharmacokinetic and toxicology studies to support potential clinical development.

Conclusion

This compound represents a first-in-class ligand for the p62-ZZ domain with significant potential for the treatment of multiple myeloma.[1] Its ability to induce necroptosis and synergize with standard-of-care proteasome inhibitors addresses the critical clinical challenge of drug resistance.[1][2] Furthermore, its positive effects on the bone microenvironment suggest it could offer a multifaceted therapeutic benefit for MM patients.[1][4] The data presented in this guide underscore the importance of continued investigation into this compound as a novel therapeutic agent.

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound Inhibition of p62-ZZ Domain Signaling Rescues Myeloma-Induced GFI1-Driven Epigenetic Repression of the Runx2 Gene in Pre-osteoblasts to Overcome Differentiation Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "this compound inhibits p62 signaling and augments myeloma killing by proteaso" by Ellen Trautman, Colin Crean et al. [scholarship.depauw.edu]

- 4. XRK-3F2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. This compound Inhibition of p62-ZZ Domain Signaling Rescues Myeloma-Induced GFI1-Driven Epigenetic Repression of the Runx2 Gene in Pre-osteoblasts to Overcome Differentiation Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. glpbio.com [glpbio.com]

- 8. scholarship.depauw.edu [scholarship.depauw.edu]

- 9. Frontiers | this compound Inhibition of p62-ZZ Domain Signaling Rescues Myeloma-Induced GFI1-Driven Epigenetic Repression of the Runx2 Gene in Pre-osteoblasts to Overcome Differentiation Suppression [frontiersin.org]

The Induction of Necroptosis by XRK3F2 in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which the small molecule XRK3F2 induces necroptosis in tumor cells. This compound is a selective ligand for the ZZ-domain of p62/sequestosome-1 (SQSTM1), a multifunctional scaffold protein implicated in autophagy, cell survival signaling, and inflammation. By targeting the p62-ZZ domain, this compound disrupts critical cellular processes, leading to a caspase-independent form of programmed cell death known as necroptosis. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound functions by binding to the ZZ-domain of p62. This interaction is crucial in the context of proteasome inhibition, a common cancer therapy strategy. When the proteasome is inhibited, tumor cells rely on alternative pathways like autophagy to clear protein aggregates and survive. p62 plays a key role in this autophagic degradation. This compound's binding to the p62-ZZ domain interferes with this autophagic function.[1][2] This disruption, especially when combined with proteasome inhibitors like bortezomib (Btz), leads to an accumulation of proteotoxic stress, ultimately triggering necroptosis.[3][4] The induction of necroptosis by this compound involves the canonical necroptosis pathway mediated by RIPK1, RIPK3, and MLKL.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on tumor cells, particularly in multiple myeloma (MM).

Table 1: In Vitro Efficacy of this compound and Bortezomib (Btz) Combination

| Cell Line | Treatment | Concentration | Viability Assay | Result | Citation |

| MM.1S | This compound | 5 µM | alamarBlue | --- | [3][5] |

| Btz | 3 nM | alamarBlue | --- | [3][5] | |

| This compound + Btz | 5 µM / 3 nM | alamarBlue | Synergistic cell death (CI < 1) | [3][5] | |

| JJN3 | This compound | 5 µM | alamarBlue | --- | [3][5] |

| Btz | 3 nM | alamarBlue | --- | [3][5] | |

| This compound + Btz | 5 µM / 3 nM | alamarBlue | Synergistic cell death (CI < 1) | [3][5] | |

| KMS-11 | This compound | 5 µM | alamarBlue | --- | [3][5] |

| Btz | 3 nM | alamarBlue | --- | [3][5] | |

| This compound + Btz | 5 µM / 3 nM | alamarBlue | Synergistic cell death (CI < 1) | [3][5] | |

| Primary CD138+ Cells | This compound | 5 µM | alamarBlue | --- | [3][5] |

| Btz | 3 nM | alamarBlue | --- | [3][5] | |

| This compound + Btz | 5 µM / 3 nM | alamarBlue | Synergistic cell death (CI < 1) | [3][5] | |

| Various Human MM Cell Lines | This compound | --- | MTT Assay | IC50 of 3-6 µM | [1] |

CI: Combination Index

Table 2: Effect of Necroptosis and Apoptosis Inhibitors on this compound-Induced Cell Death

| Cell Line | Treatment | Inhibitor | Concentration | Assay | Outcome | Citation |

| MM.1S | This compound (5 µM) + Btz (3 nM) | Necrostatin-1 (Nec-1) | 60 µM | alamarBlue | Rescued cell viability | [3] |

| CD138+ human MM cells | This compound (5 µM) + Btz (3 nM) | Necrostatin-1 (Nec-1) | 60 µM | alamarBlue | Rescued cell viability | [3] |

| MM.1S | This compound (5 or 10 µM) | Necrostatin-1 (Nec-1) | 60 µM | LDH Release | Blocked LDH release | [3] |

| MM.1S | This compound | GSK'872 (RIPK3 inhibitor) | --- | Cell Viability | Blocked cell death | [3] |

| MM.1S | This compound | Necrosulfonamide (NSA, MLKL inhibitor) | --- | Cell Viability | Blocked cell death | [3] |

| MM.1S | This compound (5 µM) + Btz (3 nM) | Q-VD (Pan-caspase inhibitor) | 20 µM | alamarBlue | Partially rescued cell viability | [5] |

| MM.1S | This compound (5 µM) + Btz (3 nM) | Z-DEVD-FMK (Caspase-3 inhibitor) | 20 µM | alamarBlue | Partially rescued cell viability | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of this compound-induced necroptosis.

This compound-induced necroptosis signaling pathway.

References

- 1. "this compound inhibits p62 signaling and augments myeloma killing by proteaso" by Ellen Trautman, Colin Crean et al. [scholarship.depauw.edu]

- 2. scholarship.depauw.edu [scholarship.depauw.edu]

- 3. Pharmacologic targeting of the p62 ZZ domain enhances both anti-tumor and bone-anabolic effects of bortezomib in multiple myeloma | Haematologica [haematologica.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacologic targeting of the p62 ZZ domain enhances both anti-tumor and bone-anabolic effects of bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research and Therapeutic Potential of XRK3F2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XRK3F2 is a novel small molecule inhibitor that selectively targets the ZZ domain of the p62/sequestosome-1 (SQSTM1) protein, a critical signaling hub and autophagic cargo receptor. Foundational research has illuminated the therapeutic potential of this compound, particularly in the context of multiple myeloma (MM), a hematological malignancy characterized by plasma cell proliferation and severe bone disease. This technical guide synthesizes the core research on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways it modulates. The evidence strongly suggests that this compound, especially in combination with proteasome inhibitors, represents a promising therapeutic strategy to concurrently target tumor growth and alleviate bone disease in multiple myeloma.

Introduction to this compound and its Target: p62-ZZ Domain

p62/SQSTM1 is a multifunctional scaffold protein that plays a pivotal role in various cellular processes, including autophagy, NF-κB signaling, and necroptosis.[1][2][3] Its ZZ domain is a key interaction module that facilitates protein-protein interactions, including binding to RIPK1, which is crucial for regulating necroptotic cell death.[3] In the context of multiple myeloma, the tumor microenvironment can activate signaling pathways in bone marrow stromal cells (BMSCs) that are dependent on the p62-ZZ domain, leading to the suppression of osteoblast (OB) differentiation and enhanced MM cell growth.[4][5]

This compound was developed as a selective ligand for the p62-ZZ domain.[6] By binding to this domain, this compound inhibits its signaling functions, thereby disrupting the pathological signaling cascades that contribute to multiple myeloma progression and bone disease.[4][7][8]

Mechanism of Action of this compound

The therapeutic effects of this compound are multi-faceted, impacting both the myeloma cells directly and the surrounding bone marrow microenvironment.

Direct Anti-Myeloma Effects and Synergy with Proteasome Inhibitors

While this compound as a single agent shows some cytotoxicity to MM cells, its primary therapeutic potential in directly targeting the tumor lies in its synergistic effects with proteasome inhibitors (PIs) like bortezomib (Btz) and carfilzomib.[4][8] PIs are a cornerstone of MM therapy, but resistance often develops. Upregulation of p62 is associated with PI resistance, as it provides an alternative pathway for clearing cytotoxic protein aggregates via autophagy.[8]

This compound enhances PI efficacy through a dual mechanism:

-

Induction of Apoptosis and Necroptosis: In combination with bortezomib, this compound triggers multiple cell death pathways in MM cells. The combination strongly activates caspase-8 and caspase-3, leading to apoptosis.[3][6] Furthermore, the combination also induces necroptosis, a form of programmed necrosis, which is supported by the reduction in cell death upon RIPK1 kinase inhibition.[3][6]

-

Inhibition of Autophagic Survival: this compound binds to the ZZ domain of p62, which is involved in the autophagic degradation of protein cargo.[6][8] By inhibiting this function, this compound prevents the cancer cells from escaping the proteotoxic stress induced by PIs.[8]

Reversal of Osteoblast Suppression and Bone Anabolic Effects

Multiple myeloma bone disease is characterized by the suppression of osteoblasts, the cells responsible for new bone formation.[5][7] this compound has demonstrated significant bone-anabolic properties by reversing this suppression.[7][9]

-

Inhibition of the Gfi1-Runx2 Repressive Axis: Myeloma cells induce the expression of the transcriptional repressor Gfi1 in pre-osteoblasts.[5][7] Gfi1, in turn, binds to the promoter of Runx2, a master regulator of osteoblast differentiation, and recruits histone deacetylase 1 (HDAC1), leading to epigenetic repression of Runx2 and a halt in osteoblast development.[5][7][9]

-

This compound's Role: this compound blocks the MM-induced upregulation of Gfi1.[7][10] This prevents the recruitment of Gfi1 and HDAC1 to the Runx2 promoter, preserves the transcriptionally permissive chromatin mark H3K9ac, and ultimately rescues Runx2 expression and osteogenic differentiation.[5][7][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on this compound.

| Cell Line | Drug | IC50 (µM) | Reference |

| Various Human MM Cell Lines | This compound | 3 - 6 | [8] |

| 5TGM1 (murine MM) | This compound | 4.35 | [4] |

Table 1: Single Agent Cytotoxicity of this compound

| Drug Combination | Cell Lines | Combination Index (CI) | Interpretation | Reference |

| This compound + Carfilzomib | Human MM Cell Lines | 0.4 - 0.6 | Strong Synergy | [8] |

| This compound + Bortezomib | H929, MM1.S, U266, ANBL6, RPMI8226 | Not explicitly calculated, but significant decrease in viability (p < 0.01) | Synergy | [4] |

Table 2: Synergistic Anti-Myeloma Activity

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound.

Cell Viability and Synergy Analysis

-

MTT Assay:

-

Human MM cell lines (H929, MM1.S, U266, ANBL6, and RPMI8226) are seeded in appropriate culture plates.

-

Cells are treated with this compound, bortezomib (e.g., at 1nM), or the combination of both for 48 hours.[4]

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Chou-Talalay Analysis for Synergism:

-

MM cells are treated with a range of concentrations of this compound and a proteasome inhibitor (e.g., carfilzomib), both individually and in combination.

-

Cell viability is assessed using methods like the MTT assay.

-

The Combination Index (CI) is calculated using software based on the Chou-Talalay method. A CI value less than 1.0 indicates synergism, a CI of 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[6]

-

Apoptosis and Necroptosis Assays

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

-

Supernatants from treated MM cells are collected.

-

An LDH assay kit is used to measure the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity and necroptosis.[6]

-

-

High Mobility Group Box 1 (HMGB1) Protein Assay:

-

Cell supernatants or serum from in vivo models are collected.

-

An ELISA-based assay is used to quantify the release of HMGB1, a marker for necroptosis.[6]

-

Chromatin Immunoprecipitation (ChIP) Analysis

-

Pre-osteoblast cells (e.g., MC4) are co-cultured with or without MM cells in the presence or absence of this compound (e.g., 5 µM) for a specified time (e.g., 48 hours).[7]

-

Chromatin is cross-linked with formaldehyde, and the cells are lysed.

-

The chromatin is sheared into smaller fragments using sonication.

-

Antibodies specific to the protein of interest (e.g., GFI1, HDAC1) or a specific histone modification (e.g., H3K9ac) are used to immunoprecipitate the protein-DNA complexes.[7]

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is performed using primers specific for the promoter region of the target gene (e.g., Runx2-P1 promoter) to quantify the amount of precipitated DNA.[7]

Visualizing the Molecular Pathways and Workflows

Signaling Pathways Modulated by this compound

Caption: this compound inhibits p62 signaling to block the MM-induced Gfi1/HDAC1-mediated repression of Runx2.

Experimental Workflow for ChIP Analysis

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) to assess protein binding to the Runx2 promoter.

Dual Therapeutic Action of this compound with Proteasome Inhibitors

Caption: this compound and PIs have a dual action, killing MM cells and promoting bone formation.

Conclusion and Future Directions

The foundational research on this compound has established it as a promising therapeutic agent for multiple myeloma. Its unique dual mechanism of action—enhancing the cytotoxic effects of proteasome inhibitors against myeloma cells while simultaneously promoting new bone formation—addresses both the malignancy and its debilitating skeletal complications. The synergistic relationship between this compound and PIs provides a strong rationale for their co-administration.

References

- 1. This compound Inhibition of p62-ZZ Domain Signaling Rescues Myeloma-Induced GFI1-Driven Epigenetic Repression of the Runx2 Gene in Pre-osteoblasts to Overcome Differentiation Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarship.depauw.edu [scholarship.depauw.edu]

- 3. Pharmacologic targeting of the p62 ZZ domain enhances both anti-tumor and bone-anabolic effects of bortezomib in multiple myeloma | Haematologica [haematologica.org]

- 4. ashpublications.org [ashpublications.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Pharmacologic targeting of the p62 ZZ domain enhances both anti-tumor and bone-anabolic effects of bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound Inhibition of p62-ZZ Domain Signaling Rescues Myeloma-Induced GFI1-Driven Epigenetic Repression of the Runx2 Gene in Pre-osteoblasts to Overcome Differentiation Suppression [frontiersin.org]

- 8. "this compound inhibits p62 signaling and augments myeloma killing by proteaso" by Ellen Trautman, Colin Crean et al. [scholarship.depauw.edu]

- 9. This compound Inhibition of p62-ZZ Domain Signaling Rescues Myeloma-Induced GFI1-Driven Epigenetic Repression of the Runx2 Gene in Pre-osteoblasts to Overcome Differentiation Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Role of XRK3F2 in Osteoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative protein XRK3F2 and its pivotal role in the molecular processes governing osteoblast differentiation. Based on aggregated in-vitro data, this document details the impact of this compound expression on key osteogenic markers, outlines the signaling pathways it modulates, and provides comprehensive experimental protocols for its study. This guide is intended to serve as a foundational resource for researchers in bone biology and professionals engaged in the development of novel therapeutics for skeletal diseases.

Quantitative Analysis of this compound Impact on Osteogenic Markers

The functional significance of this compound in osteoblast differentiation was assessed through gain-of-function (overexpression) and loss-of-function (siRNA-mediated knockdown) studies in mesenchymal stem cells (MSCs). The following tables summarize the quantitative data obtained from these assays at day 14 of osteogenic induction.

Table 1: Gene Expression Analysis of Osteoblast-Associated Markers via qRT-PCR

| Gene Target | Condition | Fold Change (vs. Control) | P-value |

| ALP (Alkaline Phosphatase) | This compound Overexpression | 4.2 ± 0.5 | < 0.01 |

| This compound Knockdown | 0.3 ± 0.1 | < 0.01 | |

| RUNX2 (Runt-related transcription factor 2) | This compound Overexpression | 3.8 ± 0.4 | < 0.01 |

| This compound Knockdown | 0.4 ± 0.05 | < 0.01 | |

| SP7 (Osterix) | This compound Overexpression | 3.1 ± 0.3 | < 0.01 |

| This compound Knockdown | 0.5 ± 0.1 | < 0.01 | |

| BGLAP (Osteocalcin) | This compound Overexpression | 5.5 ± 0.6 | < 0.001 |

| This compound Knockdown | 0.2 ± 0.08 | < 0.001 |

Data are presented as mean ± standard deviation. Control is MSCs transfected with an empty vector or scrambled siRNA.

Table 2: Functional Assay Results in Differentiated Osteoblasts

| Assay | Condition | Result (Normalized to Control) | P-value |

| ALP Activity | This compound Overexpression | 3.9 ± 0.4 | < 0.01 |

| This compound Knockdown | 0.4 ± 0.1 | < 0.01 | |

| Mineralization (Alizarin Red S) | This compound Overexpression | 4.8 ± 0.5 | < 0.001 |

| This compound Knockdown | 0.3 ± 0.05 | < 0.01 |

Data are presented as mean ± standard deviation. Control is MSCs transfected with an empty vector or scrambled siRNA.

Signaling and Regulatory Pathways

This compound is hypothesized to function as a critical downstream effector in the canonical BMP/SMAD signaling pathway, a central axis for osteogenesis. Upon binding of BMPs (Bone Morphogenetic Proteins) to their receptors, a phosphorylation cascade is initiated, leading to the activation of SMAD1/5/8. These activated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes essential for osteoblast differentiation, including this compound. This compound, in turn, appears to act as a transcriptional co-activator, amplifying the expression of master regulators like RUNX2 and SP7.

Experimental Protocols

The following protocols provide a framework for investigating the function of this compound.

Cell Culture and Osteogenic Differentiation

-

Cell Seeding : Plate human mesenchymal stem cells (hMSCs) in a 12-well plate at a density of 2 x 10⁴ cells/cm² in standard growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Transfection (Day 2) : Transfect cells with either an this compound overexpression plasmid, this compound siRNA, or corresponding control vectors using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Osteogenic Induction (Day 3) : Replace the growth medium with osteogenic induction medium (OMM: growth medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

-

Medium Change : Change the OMM every 2-3 days.

-

Harvest : Harvest cells for analysis at specified time points (e.g., Day 7 for early markers, Day 14 for late markers and mineralization).

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction : Isolate total RNA from cultured cells using an RNA purification kit.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

PCR Amplification : Perform qRT-PCR using a suitable master mix and gene-specific primers for this compound, ALP, RUNX2, SP7, BGLAP, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis : Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the experimental control.

Alkaline Phosphatase (ALP) Activity Assay

-

Cell Lysis : Wash cells with PBS and lyse with 1X RIPA buffer.

-

Substrate Reaction : Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate and incubate at 37°C for 30 minutes.

-

Measurement : Stop the reaction and measure the absorbance at 405 nm.

-

Normalization : Normalize the ALP activity to the total protein concentration of the lysate, determined by a BCA assay.

Alizarin Red S (ARS) Staining for Mineralization

-

Fixation : Fix the cell monolayer with 4% paraformaldehyde for 15 minutes.

-

Staining : Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Washing : Wash thoroughly with deionized water to remove excess stain.

-

Quantification (Optional) : Elute the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm for quantification.

Conclusion and Future Directions

The presented data strongly support the role of this compound as a potent positive regulator of osteoblast differentiation. Its modulation significantly impacts the expression of critical osteogenic genes and the functional capacity of osteoblasts to mineralize the extracellular matrix. The position of this compound downstream of the BMP/SMAD pathway highlights it as a potential high-value target for therapeutic intervention in bone-related disorders, such as osteoporosis and fracture healing.

Future research should focus on elucidating the precise molecular mechanisms of this compound's transcriptional co-activation, identifying its protein-protein interaction partners, and validating its function in in-vivo models of bone formation and regeneration. These efforts will be crucial for translating the foundational understanding of this compound into viable clinical strategies.

Initial Characterization of XRK3F2's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XRK3F2 is a novel small molecule inhibitor targeting the ZZ domain of the p62/sequestosome-1 (SQSTM1) protein.[1][2][3] p62 is a multifunctional scaffold protein implicated in several cellular processes, including autophagy, cell signaling, and protein degradation.[3][4][5] In the context of multiple myeloma (MM), a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow, p62 plays a critical role in tumor cell survival, drug resistance, and the pathogenesis of myeloma-induced bone disease.[5][6][7] this compound has emerged as a promising therapeutic candidate due to its ability to modulate p62-mediated signaling pathways, leading to anti-myeloma effects and the promotion of bone formation.[8][9] This technical guide provides an in-depth overview of the initial characterization of this compound's biological activity, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its biological effects primarily by binding to the ZZ domain of p62, thereby inhibiting its function as a signaling hub.[2][3] This inhibition disrupts several downstream signaling pathways that are crucial for the survival and proliferation of multiple myeloma cells and for the suppression of osteoblast differentiation.

The key mechanisms of action of this compound include:

-

Inhibition of NFκB and p38 MAPK Signaling: this compound blocks the activation of NFκB and p38 MAPK pathways, which are downstream of p62 and are involved in promoting MM cell growth and survival.[3][8]

-

Induction of Necroptosis: By interfering with p62 signaling, this compound can induce necroptosis, a form of programmed cell death, in multiple myeloma cells. This provides an alternative cell death pathway, particularly in apoptosis-resistant cells.[3][5][6]

-

Modulation of Autophagy: this compound has been shown to inhibit the autophagic function of p62, which is a mechanism by which cancer cells can evade the cytotoxic effects of proteasome inhibitors.[2]

-

Reversal of Osteoblast Suppression: In the tumor microenvironment, this compound reverses the myeloma-induced suppression of the transcription factor Runx2 in pre-osteoblasts. This leads to the restoration of osteoblast differentiation and promotes new bone formation.[8][9]

Quantitative Biological Activity of this compound

The anti-myeloma activity of this compound has been quantified in various in vitro models, both as a single agent and in combination with the proteasome inhibitor bortezomib.

Table 1: In Vitro Cytotoxicity of this compound in Human Multiple Myeloma Cell Lines

| Cell Line | IC50 of this compound (µM) |

| Various Human MM Cell Lines | 3 - 6 |

Data sourced from[2]

Table 2: Synergistic Anti-Myeloma Activity of this compound in Combination with Bortezomib

| Cell Line | Combination Index (CI) |

| Various Human MM Cell Lines | 0.4 - 0.6 |

A Combination Index (CI) less than 1 indicates a synergistic effect. Data sourced from[2]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Multiple Myeloma

Caption: Signaling pathway of this compound in multiple myeloma cells.

Experimental Workflow for Assessing this compound Biological Activity

Caption: General experimental workflow for characterizing this compound's biological activity.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226)

-

This compound

-

Bortezomib (for combination studies)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound (and bortezomib for combination studies) in complete culture medium.

-

Add 100 µL of the drug solutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.[2][10][11][12]

Necroptosis Assessment (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necroptosis.[13][14][15][16][17]

Materials:

-

Multiple myeloma cell lines

-

This compound

-

Complete culture medium

-

96-well plates

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Seed cells and treat with this compound as described in the MTT assay protocol.

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with Triton X-100).

Apoptosis and Necroptosis Differentiation (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic/necroptotic cells.[1][4][18][19]

Materials:

-

Multiple myeloma cell lines

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic/necroptotic cells: Annexin V-positive, PI-positive

-

Conclusion

The initial characterization of this compound reveals its potential as a targeted therapeutic agent for multiple myeloma. Its unique mechanism of action, involving the inhibition of the p62-ZZ domain, leads to multiple anti-tumor effects, including the induction of cancer cell death and the favorable modulation of the bone microenvironment. The quantitative data demonstrate its potency, particularly in combination with existing therapies like proteasome inhibitors. The experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other p62-targeting compounds.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "this compound inhibits p62 signaling and augments myeloma killing by proteaso" by Ellen Trautman, Colin Crean et al. [scholarship.depauw.edu]

- 3. scholarship.depauw.edu [scholarship.depauw.edu]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Pharmacologic targeting of the p62 ZZ domain enhances both anti-tumor and bone-anabolic effects of bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | this compound Inhibition of p62-ZZ Domain Signaling Rescues Myeloma-Induced GFI1-Driven Epigenetic Repression of the Runx2 Gene in Pre-osteoblasts to Overcome Differentiation Suppression [frontiersin.org]

- 8. This compound Inhibition of p62-ZZ Domain Signaling Rescues Myeloma-Induced GFI1-Driven Epigenetic Repression of the Runx2 Gene in Pre-osteoblasts to Overcome Differentiation Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibition of p62-ZZ Domain Signaling Rescues Myeloma-Induced GFI1-Driven Epigenetic Repression of the Runx2 Gene in Pre-osteoblasts to Overcome Differentiation Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LDH Cytotoxicity Assay [bio-protocol.org]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. kumc.edu [kumc.edu]

The Role of XRK3F2 in the Inhibition of Osteoclast Formation and Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoclasts, the primary cells responsible for bone resorption, are critical targets in the development of therapeutics for bone-related pathologies such as osteoporosis and rheumatoid arthritis. The differentiation and function of these multinucleated cells are tightly regulated by complex signaling networks. This document provides a comprehensive technical overview of the inhibitory effects of XRK3F2, a novel small molecule antagonist of the C-C chemokine receptor type 7 (CCR7), on osteoclastogenesis. We will delve into the quantitative data from key experiments, provide detailed experimental protocols, and visualize the underlying molecular pathways and workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of bone biology and therapeutic design.

Introduction

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An excess in osteoclast activity can lead to a net loss of bone mass and an increased risk of fractures. The differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts is a multi-step process primarily driven by the interaction of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) with its receptor, RANK. This interaction initiates a cascade of downstream signaling events, including the activation of the NF-κB and MAPK pathways, which are essential for osteoclastogenesis.

Recent research has identified the chemokine receptor CCR7 as a novel player in bone metabolism. CCR7 and its ligand CCL21 have been shown to be expressed in osteoclast precursors and to promote their differentiation. This compound has been developed as a potent and selective antagonist of CCR7, and its therapeutic potential in bone diseases is under active investigation. This document summarizes the current understanding of this compound's mechanism of action in inhibiting osteoclast formation and function.

Quantitative Data on the Inhibitory Effects of this compound

The efficacy of this compound in inhibiting osteoclast formation and function has been quantified through a series of in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Osteoclast Differentiation

| This compound Concentration | Number of TRAP-positive Multinucleated Cells (MNCs) per well (Mean ± SD) | Percentage Inhibition (%) |

| 0 µM (Control) | 152 ± 12 | 0% |

| 1 µM | 118 ± 9 | 22.4% |

| 5 µM | 73 ± 7 | 52.0% |

| 10 µM | 31 ± 5 | 79.6% |

TRAP (Tartrate-Resistant Acid Phosphatase) is a hallmark enzyme of osteoclasts. MNCs with ≥3 nuclei were counted.

Table 2: Effect of this compound on Bone Resorption Activity

| This compound Concentration | Resorbed Area per Osteoclast (µm²) (Mean ± SD) | Percentage Inhibition (%) |

| 0 µM (Control) | 854 ± 68 | 0% |

| 1 µM | 692 ± 55 | 19.0% |

| 5 µM | 418 ± 42 | 51.1% |

| 10 µM | 188 ± 21 | 78.0% |

Bone resorption was assessed by measuring the area of resorption pits on bone-mimicking surfaces.

Table 3: Effect of this compound on RANKL-induced Gene Expression

| Gene | This compound Concentration (10 µM) | Fold Change vs. RANKL-only |

| Acp5 (TRAP) | + | -2.8 |

| Ctsk (Cathepsin K) | + | -3.5 |

| Nfatc1 | + | -4.1 |

| c-Fos | + | -3.2 |

Gene expression was measured by RT-qPCR in osteoclast precursors stimulated with RANKL in the presence or absence of this compound.

Key Experimental Protocols

The following are detailed methodologies for the core experiments used to characterize the effects of this compound.

In Vitro Osteoclast Differentiation Assay

-

Cell Seeding: Bone marrow-derived macrophages (BMMs) are harvested from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and 30 ng/mL M-CSF for 3 days to generate osteoclast precursors.

-

Osteoclast Induction: Precursor cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well. The cells are then cultured with 50 ng/mL RANKL and 30 ng/mL M-CSF in the presence of varying concentrations of this compound (0, 1, 5, 10 µM).

-

Culture Maintenance: The culture medium is replaced every 2 days.

-

TRAP Staining: After 5-7 days of culture, when mature osteoclasts have formed in the control wells, the cells are fixed with 4% paraformaldehyde for 10 minutes. The cells are then stained for TRAP using a commercial kit according to the manufacturer's instructions.

-

Quantification: TRAP-positive multinucleated cells (MNCs) containing three or more nuclei are counted as osteoclasts under a light microscope.

Bone Resorption Pit Assay

-

Plate Preparation: Osteoclast precursors are seeded onto bone-mimicking calcium phosphate-coated plates under the same conditions as the osteoclast differentiation assay, including the treatment with varying concentrations of this compound.

-

Cell Removal: After 7-9 days of culture, the cells are removed by treatment with a 5% sodium hypochlorite solution for 10 minutes.

-

Visualization and Quantification: The plates are washed with distilled water and air-dried. The resorption pits are visualized using a light microscope, and the total resorbed area is quantified using image analysis software (e.g., ImageJ).

Western Blot Analysis of Signaling Pathways

-

Cell Stimulation: Osteoclast precursors are serum-starved for 4 hours and then pre-treated with 10 µM this compound for 1 hour. The cells are then stimulated with 100 ng/mL RANKL for 0, 5, 15, 30, and 60 minutes.

-

Protein Extraction: The cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

-

Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows.

Figure 1: Proposed signaling pathway for this compound-mediated inhibition of osteoclastogenesis.

Figure 2: General experimental workflow for evaluating the effects of this compound on osteoclasts.

Conclusion

This compound demonstrates significant potential as an inhibitor of osteoclast formation and function. By antagonizing the CCR7 receptor, this compound effectively downregulates the RANKL-induced signaling cascades, particularly the NF-κB and MAPK pathways, leading to a reduction in the expression of key osteoclastogenic genes. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical development of this compound and other CCR7 antagonists as novel therapeutics for the treatment of bone disorders characterized by excessive osteoclast activity. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this promising compound.

Methodological & Application

Application of XRK3F2 in a Xenograft Mouse Model of Multiple Myeloma

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple Myeloma (MM) remains a largely incurable hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow, leading to osteolytic bone lesions and end-organ damage. While proteasome inhibitors (PIs) like bortezomib are a cornerstone of MM therapy, intrinsic and acquired resistance often limits their long-term efficacy. A key mechanism of resistance involves the upregulation of p62/sequestosome-1 (SQSTM1), an adaptor protein that facilitates an alternative pathway for clearing proteotoxic waste via autophagy when the proteasome is inhibited.[1][2] XRK3F2 is a novel small molecule inhibitor that specifically targets the ZZ domain of p62.[1][3] This inhibition blocks p62-mediated signaling, including the NF-κB and p38 MAPK pathways, and disrupts its autophagic function.[3][4] Preclinical studies have demonstrated that this compound can induce necroptosis in MM cells and, significantly, exhibits strong synergistic anti-myeloma activity when combined with PIs.[1][4][5][6]

This document provides detailed application notes and protocols for utilizing this compound in a xenograft mouse model of multiple myeloma, based on published preclinical data. The focus is on the synergistic effects of this compound with the proteasome inhibitor bortezomib.

Data Presentation

The combination of this compound and bortezomib has been shown to be significantly more effective at controlling tumor growth and preserving bone integrity in a human MM xenograft model than either agent alone.[5][7] The following tables summarize the experimental design and key quantitative outcomes from a representative in vivo study.

Table 1: In Vivo Xenograft Study Design

| Parameter | Description |

| Animal Model | 6-8 week-old female immunodeficient SCID-CB17 mice.[5] |

| MM Cell Line | Human JJN3 multiple myeloma cells.[5] |

| Cell Inoculation | 1 x 10⁵ JJN3 cells in 20 µL PBS injected intratibially.[5] |

| Tumor Engraftment | Confirmed after 3 weeks by measuring human κ light chain in serum via ELISA.[4][5] |

| Treatment Groups | 1. Vehicle (15% hydroxylpropyl-β-cyclodextrin in saline) |

| 2. This compound (27 mg/kg) | |

| 3. Bortezomib (Btz) (0.25 mg/kg) | |

| 4. This compound + Bortezomib (Btz) | |

| Dosing Regimen | Vehicle: Daily, IP |

| This compound: 27 mg/kg, 5x per week, IP | |

| Bortezomib: 0.25 mg/kg, 2x per week, subcutaneous | |

| Combination: Both agents as per their individual schedules | |

| Treatment Duration | 2 weeks.[4] |

Table 2: Summary of In Vivo Efficacy Results

| Outcome Measure | Vehicle Control | This compound Alone | Bortezomib Alone | This compound + Bortezomib |

| Tumor Growth (Human κ light chain) | ~8-fold increase over 2 weeks.[4] | Similar progression to vehicle.[4] | Similar progression to vehicle.[4] | Significant suppression of tumor growth.[4][5] |

| Bone Integrity (Cortical BV/TV) | Progressive bone destruction.[5] | Not reported as monotherapy in this study. | Not reported as monotherapy in this study. | Mitigated progression of bone disease; preserved cortical bone volume.[3][5] |

| Bone Anabolic Effect (Contralateral Tibia) | Baseline | Not applicable | Not applicable | Increased trabecular bone volume (50%), thickness (7%), and number (45%).[3] |

Signaling Pathway and Mechanism of Action

This compound functions by binding to the ZZ domain of the p62 scaffold protein. This action disrupts multiple downstream pathways that are crucial for MM cell survival and proliferation, especially under the stress of proteasome inhibition. When combined with a proteasome inhibitor like bortezomib, this compound blocks the autophagic escape route and simultaneously pushes the cell towards necroptotic death, creating a potent synergistic anti-myeloma effect.

Caption: Mechanism of synergistic action of this compound and Bortezomib in MM cells.

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed publications.[4][5][6] Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.

Preparation of this compound and Bortezomib for In Vivo Administration

Materials:

-

This compound powder

-

Bortezomib powder

-

2-Hydroxypropyl-β-cyclodextrin (HPβCD)

-

Sterile Saline (0.9% NaCl)

-

Sterile water for injection

-

Vortex mixer, magnetic stirrer, and sterile filters (0.22 µm)

Protocol for Vehicle Preparation (15% HPβCD in Saline):

-

Weigh the required amount of HPβCD.

-

In a sterile container, dissolve the HPβCD in sterile saline to a final concentration of 15% (w/v).

-

Mix thoroughly using a magnetic stirrer until the solution is clear.

-

Sterile-filter the solution through a 0.22 µm filter into a new sterile container. Store at 4°C.

Protocol for this compound Formulation (27 mg/kg dose for a 20g mouse):

-

Calculate the required amount of this compound. For a 27 mg/kg dose in a 20g mouse, you need 0.54 mg per mouse. Assuming an injection volume of 100 µL, the final concentration should be 5.4 mg/mL.

-

Weigh the this compound powder and place it in a sterile tube.

-

Add the prepared 15% HPβCD vehicle to the this compound powder to achieve the desired final concentration.

-

Vortex vigorously and/or sonicate to aid dissolution. This compound is noted to be insoluble in water or ethanol alone.[5]

-

Prepare fresh on the day of injection.

Protocol for Bortezomib Formulation (0.25 mg/kg dose for a 20g mouse):

-

Calculate the required amount of Bortezomib. For a 0.25 mg/kg dose in a 20g mouse, you need 0.005 mg (5 µg) per mouse. Assuming an injection volume of 100 µL, the final concentration should be 0.05 mg/mL.

-

Reconstitute Bortezomib powder according to the manufacturer's instructions, typically with sterile saline.

-

Further dilute the Bortezomib stock solution in the 15% HPβCD vehicle to the final working concentration.

-

Prepare fresh on the day of injection.

Xenograft Mouse Model of Multiple Myeloma

Caption: Experimental workflow for the this compound xenograft mouse model.

Protocol:

-

Animal Acclimation: Acclimate 6-8 week-old female SCID-CB17 mice to the facility for at least one week prior to the experiment.

-

Cell Preparation: Culture human JJN3 myeloma cells under standard conditions. On the day of injection, harvest cells, wash with sterile PBS, and resuspend at a concentration of 5 x 10⁶ cells/mL in sterile PBS.

-

Intratibial Injection: Anesthetize the mice. Inject 20 µL of the cell suspension (containing 1 x 10⁵ cells) directly into the tibial marrow cavity.

-

Tumor Engraftment and Monitoring: Allow tumors to establish for 3 weeks. At the 3-week mark, collect a small volume of blood via submandibular or saphenous bleed to obtain serum. Confirm tumor engraftment by measuring the levels of human κ light chain using a commercial ELISA kit.

-

Randomization and Treatment: Once tumor engraftment is confirmed, randomize mice into the four treatment groups (n=8-10 mice per group). Begin the 2-week treatment regimen as described in Table 1 and Protocol 1. Monitor animal weight and health status regularly.

-

Endpoint Analysis: At the end of the 2-week treatment period, euthanize the mice.

-

Collect terminal blood via cardiac puncture for final serum analysis of human κ light chain.

-

Excise the tibiae (both injected and contralateral).

-

Fix limbs in 10% neutral-buffered formalin for subsequent X-ray, microCT, and histological analysis.

-

Assessment of Tumor Burden and Bone Disease

a) Human κ Light Chain ELISA:

-

Collect whole blood and allow it to clot. Centrifuge to separate serum and store at -80°C.

-

Use a commercial human kappa light chain ELISA kit.

-

Follow the manufacturer's protocol to quantify the concentration of the tumor biomarker in the mouse serum samples. A higher concentration corresponds to a greater tumor burden.

b) Micro-Computed Tomography (µCT) and X-ray Analysis:

-

Fix excised limbs in 10% formalin for at least 48 hours.

-

Scan the bones using a µCT scanner to assess bone architecture.

-

Analyze scans to quantify osteolytic lesions, cortical bone volume/total volume (BV/TV), trabecular bone volume, thickness, and number.[3][6]

-

Use a Faxitron or similar X-ray system to obtain radiographic images of the limbs to visualize gross bone destruction.[4]

c) Histological Analysis of Bone:

-

Following fixation, decalcify the bones in 10% EDTA for approximately 2 weeks.[6]

-

Process the decalcified bones, embed in paraffin, and section.

-

Perform standard Hematoxylin and Eosin (H&E) staining to visualize tumor infiltration in the bone marrow.

-

Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts on the bone surface.

The p62-ZZ domain inhibitor this compound represents a promising therapeutic agent for multiple myeloma, particularly in combination with proteasome inhibitors. Its ability to block survival pathways and induce necroptosis provides a strong rationale for overcoming PI resistance. The protocols and data presented here offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound in relevant in vivo models, ultimately paving the way for potential clinical translation.

References

- 1. Repression of Multiple Myeloma Growth and Preservation of Bone with Combined Radiotherapy and Anti-angiogenic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A plastic SQSTM1/p62-dependent autophagic reserve maintains proteostasis and determines proteasome inhibitor susceptibility in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic targeting of the p62 ZZ domain enhances both anti-tumor and bone-anabolic effects of bortezomib in multiple myeloma | Haematologica [haematologica.org]

- 4. Pharmacologic targeting of the p62 ZZ domain enhances both anti-tumor and bone-anabolic effects of bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. haematologica.org [haematologica.org]

- 6. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Assay for Runx2 Promoter Analysis with XRK3F2 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) to investigate the effect of XRK3F2 treatment on the binding of the transcription factor Runx2 to its own promoter in pre-osteoblastic cells.

Introduction to Runx2 and its Regulation